molecular formula C7H5F5N2O3 B1436789 Pyroxasulfone metabolite 3 CAS No. 1379794-41-8

Pyroxasulfone metabolite 3

Cat. No. B1436789
M. Wt: 260.12 g/mol
InChI Key: MYUDLFRMVZXUQY-UHFFFAOYSA-N
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Description

Pyroxasulfone metabolite 3 is a metabolite of the herbicide Pyroxasulfone . It has a molecular formula of C7 H5 F5 N2 O3 and a molecular weight of 260.12 .


Molecular Structure Analysis

The molecular structure of Pyroxasulfone metabolite 3 is represented by the formula C7 H5 F5 N2 O3 . Further details about its molecular structure are not available in the sources retrieved.

Scientific Research Applications

Development and Efficacy : Pyroxasulfone was developed through collaborative efforts by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd. It has been registered in multiple countries, including Japan, Australia, the USA, Canada, Saudi Arabia, and South Africa. Its development marks a significant advancement in herbicide technology, offering high efficacy and relatively low application rates. This contributes to efficient global food production by managing weed growth effectively without the excessive use of chemical inputs (Nakatani et al., 2016).

Mechanism of Action : The primary action of pyroxasulfone involves the inhibition of VLCFA elongases, crucial enzymes for the synthesis of VLCFAs in plants. Studies have shown that pyroxasulfone selectively inhibits the elongation steps of fatty acids in both susceptible and tolerant plants. This mechanism is fundamental to its selectivity between crops and weeds, contributing to the herbicide's effectiveness in agricultural applications (Tanetani et al., 2013).

Herbicide Resistance and Management : The potential for resistance evolution to pyroxasulfone is a critical area of research, given the widespread issue of herbicide-resistant weed populations. Studies before commercialization have examined the potential of resistance evolution, indicating no major-effect resistance genes were present among tested populations. However, recurrent low-dose selection of pyroxasulfone showed a capacity to evolve resistance, highlighting the importance of effective stewardship programs and use at full label rates to minimize rapid resistance evolution (Busi et al., 2012).

Weed Control Efficacy : Research on pyroxasulfone's weed control efficacy has demonstrated excellent activity at lower application rates compared to other herbicides, such as S-metolachlor. Its efficacy in controlling a broad spectrum of annual grasses and broadleaf weeds, along with sufficient residual activity, makes it an effective tool for integrated weed management programs (Yamaji et al., 2014).

Environmental Impact and Soil Interaction : The interaction of pyroxasulfone with soil and environmental factors significantly affects its herbicidal efficacy. Factors such as soil organic matter content, clod size, and soil surface preparation can influence the performance of pyroxasulfone in the field. Its low water solubility and vapor pressure limit horizontal diffusion on the soil surface and reduce the risk of volatilization, respectively, ensuring targeted and effective weed control (Yamaji et al., 2016).

Safety And Hazards

While specific safety and hazard information for Pyroxasulfone metabolite 3 is not available in the sources retrieved, it’s important to note that the parent compound, Pyroxasulfone, is suspected of causing cancer and is very toxic to aquatic life .

properties

IUPAC Name

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDLFRMVZXUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009434
Record name 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroxasulfone metabolite 3

CAS RN

1379794-41-8
Record name 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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